molecular formula C17H13FN2O2 B2978854 3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid CAS No. 727652-29-1

3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B2978854
CAS No.: 727652-29-1
M. Wt: 296.301
InChI Key: TULQDWPLGAOFRM-VOTSOKGWSA-N
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Description

3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a useful research compound. Its molecular formula is C17H13FN2O2 and its molecular weight is 296.301. The purity is usually 95%.
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Biological Activity

The compound 3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a derivative of imidazo[1,2-a]pyridine, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14FN3O2\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{O}_2

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives are known for their anticancer , anti-inflammatory , antibacterial , and analgesic properties. The specific compound has shown promising results in various studies:

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one studied have demonstrated effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro and in vivo. It modulates pathways associated with cytokine production and inflammatory mediators, thereby exhibiting potential as an anti-inflammatory agent .
  • Antibacterial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against several strains of bacteria, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound is linked to its interaction with specific biological targets:

  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells. This is supported by evidence showing increased expression of pro-apoptotic factors such as BAX and Puma in treated cells .
  • Cyclin-dependent Kinase Inhibition : Similar compounds have been noted for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells .

Case Studies

Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives:

StudyFindings
Ribeiro et al. (1998)Identified broad-spectrum biological activities including anticancer and anti-inflammatory effects in imidazo[1,2-a]pyridine derivatives.
Khalilov et al. (2021)Demonstrated that modifications on the imidazo[1,2-a]pyridine scaffold enhance its anticancer activity against specific tumor types.
Almirante et al. (1965)Reported on the analgesic properties of related compounds, suggesting potential for pain management applications.

Properties

IUPAC Name

(E)-3-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-11-8-9-20-14(6-7-16(21)22)17(19-15(20)10-11)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,21,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULQDWPLGAOFRM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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